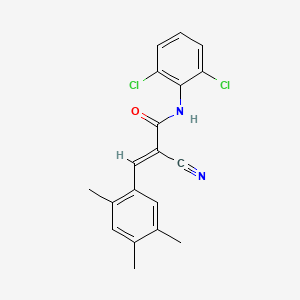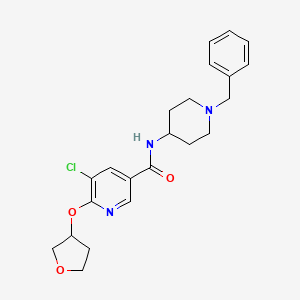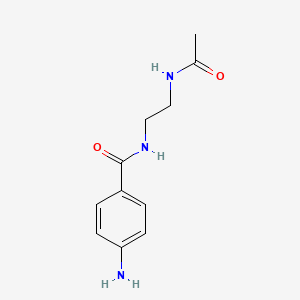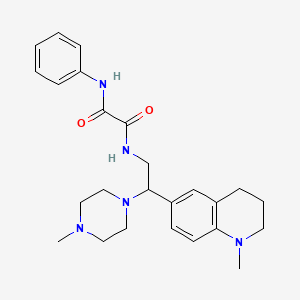
(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide, commonly known as DCPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPM belongs to the class of compounds known as enamide derivatives, which have been found to possess a variety of interesting biological properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The chemical synthesis and structural analysis of various compounds related to (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide have been explored extensively. For instance, studies have demonstrated the preparation of compounds from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones, revealing insights into their NMR solution studies, X-ray diffraction studies, and crystal structures, suggesting potential applications in medicinal chemistry and materials science (Quiroga et al., 1999).
Anticonvulsant Properties
Further research has delved into the anticonvulsant properties of related enaminones, showcasing their potential in the development of new therapeutic agents. Studies have characterized the crystal structures of three anticonvulsant enaminones, highlighting the significant role of intermolecular hydrogen bonds in their molecular architecture (Kubicki et al., 2000).
Photoluminescence Properties
Additionally, the synthesis and photoluminescence properties of π-extended fluorene derivatives, which share functional group similarities with (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide, have been investigated. These studies highlight the potential of these compounds in optoelectronic applications due to their high fluorescence quantum yields and unique solvatochromic behaviors (Kotaka et al., 2010).
Antibacterial and Antipathogenic Activity
Research has also focused on the antibacterial and antipathogenic activities of acylthioureas, a class of compounds related to (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide. These studies demonstrate the significant potential of these derivatives as novel antimicrobial agents with antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
Polymer Science Applications
The synthesis and characterization of soluble polyimides and polyamides containing polar functional groups, including pendent pyrazole rings with amino and cyano groups, offer insights into the application of related compounds in polymer science. These polymers exhibit remarkable solubility, thermal stability, and potential for use in advanced materials due to their unique structural features (Kim et al., 2016).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-11-7-13(3)14(8-12(11)2)9-15(10-22)19(24)23-18-16(20)5-4-6-17(18)21/h4-9H,1-3H3,(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMAUGANWCZGX-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=C(C#N)C(=O)NC2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C(\C#N)/C(=O)NC2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)
![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)
![(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2472396.png)

![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)
![1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2472400.png)
